molecular formula C6H7NO2 B3028995 4-Hydroxy-3-methylpyridin-2(1H)-one CAS No. 4664-14-6

4-Hydroxy-3-methylpyridin-2(1H)-one

Cat. No.: B3028995
CAS No.: 4664-14-6
M. Wt: 125.13
InChI Key: IJZCZJQEMCSKHX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylpyridin-2(1H)-one (CAS 4664-14-6) is a pyridinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold in the design of novel therapeutic agents. Recent studies have identified closely related 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones as promising leads with potent antileishmanial activity, showing effectiveness against Leishmania donovani and making them important for the development of new treatments for parasitic diseases . The compound is characterized by its molecular formula, C6H7NO2, and a molecular weight of 125.13 g/mol . Please handle with care, as this reagent has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-hydroxy-3-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCZJQEMCSKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295243
Record name 4-Hydroxy-3-methyl-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-14-6
Record name 4-Hydroxy-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methyl-2(1H)-pyridinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways

General Strategies for 4-Hydroxy-2(1H)-pyridinone Synthesis

The construction of the 4-hydroxy-2(1H)-pyridinone core can be achieved through several strategic approaches, primarily involving condensation reactions, multi-component reactions, and the utilization of specific precursors like dehydroacetic acid. acsgcipr.org

Condensation Reactions for Pyridinone Formation

Condensation reactions are a cornerstone in the synthesis of pyridinone rings. acsgcipr.orgbaranlab.org These reactions typically involve the formation of carbon-carbon bonds through processes like Michael or aldol-type reactions, which can be performed sequentially or as "one-pot" processes. acsgcipr.org A common approach involves the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or its derivatives. baranlab.org For instance, the reaction of 2,3-ene-1,5-diones with ammonia directly yields the pyridinone. baranlab.org An alternative involves the condensation of 1,5-diones followed by an oxidation step. baranlab.org To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) can be used in place of ammonia. baranlab.org

Several named reactions fall under the umbrella of condensation approaches for pyridine (B92270) synthesis, including the Guareschi-Thorpe, Bohlmann-Rahtz, Hantzsch, and Kröhnke reactions. acsgcipr.org The Hantzsch synthesis, for example, typically produces a tetrahydropyridine (B1245486) that requires subsequent oxidation to form the final pyridine product. acsgcipr.org In contrast, the Guareschi-Thorpe and Bohlmann-Rahtz approaches yield the aromatic pyridine directly through elimination of small molecules like water or alcohols. acsgcipr.org

The Chichibabin pyridine synthesis, first reported in 1924, is another notable condensation reaction that utilizes aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While this method often suffers from low yields, its precursors are readily available and inexpensive. wikipedia.org

Multi-Component Reactions in Pyridinone Chemistry

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly functionalized pyridines by combining three or more starting materials in a single step. acsgcipr.orgorganic-chemistry.org These reactions proceed through a cascade of elementary steps, where a network of reaction equilibria ultimately leads to an irreversible step that forms the final product. organic-chemistry.org The outcome of an MCR is highly dependent on reaction conditions such as solvent, temperature, catalyst, and the concentration of reactants. organic-chemistry.org

MCRs often provide good efficiency and atom economy, with simple byproducts like water or ethanol. acsgcipr.org While some MCRs for pyridine synthesis can be slow and result in moderate yields, techniques like microwave heating or flow chemistry can be employed to improve reaction times and yields. acsgcipr.org A notable example is a four-component domino cyclization reaction involving ketones, aldehydes, Meldrum's acid, and ammonium (B1175870) acetate (B1210297) to produce dihydropyridones. organic-chemistry.org The mechanism of such reactions can involve steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov

Synthetic Approaches from Precursors (e.g., Dehydroacetic Acid)

The synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one can be accomplished using dehydroacetic acid as a starting material. One documented method involves the reaction of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a derivative of dehydroacetic acid, with hydrochloric acid. nih.gov This process results in the precipitation of 4-hydroxy-6-methylpyridin-2(1H)-one as a white solid. nih.gov Another approach describes the synthesis of various 6-substituted-4-hydroxy-2-pyridinones starting from functionalized keto-dioxinones, which are constructed via a diethylzinc-mediated crossed Claisen condensation. nih.gov Subsequent enamine formation, thermolysis, and cyclization-aromatization yield the desired pyridinone unit. nih.govorganic-chemistry.org

Specific Methodologies for 4-Hydroxy-3-methylpyridin-2(1H)-one Analogues

Routes involving Pyrrolidine (B122466) Catalysis for 3-Functionalized Pyridinones

While direct pyrrolidine catalysis for the synthesis of 3-functionalized pyridinones is not extensively detailed in the provided context, the broader application of amine catalysis is relevant. For instance, the borrowing hydrogen methodology, often catalyzed by iridium complexes, has been utilized for the synthesis of functionalized pyrrolidines and piperidines from primary amines and diols. researchgate.netnih.gov This method involves the in-situ formation of an imine, which is a key intermediate in many amine-catalyzed reactions. researchgate.net The principles of imine formation and subsequent cyclization are fundamental to many pyridinone syntheses.

Functionalization and Derivatization during Synthesis

The functionalization of the pyridinone ring can be achieved during the synthesis process. For instance, the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives involves the cyclization of aryl ketone anilides with diethyl malonate. researchgate.net These resulting pyridones can be further modified, such as through iodination using iodine and anhydrous sodium carbonate. researchgate.net

Another example of functionalization is the synthesis of 4-amino-5-methylpyridinone from 4-hydroxy-5-methyl-1H-pyridin-2-one. google.com This transformation is achieved by reacting the hydroxy-pyridinone with ammonia in the presence of an ammonium bromide salt in an autoclave at elevated temperatures and pressures. google.com

Reactivity, Reaction Mechanisms, and Transformation Chemistry

Fundamental Chemical Reactions of 4-Hydroxy-2(1H)-pyridinones

The core structure of 4-hydroxy-2(1H)-pyridinones is amenable to a variety of fundamental chemical transformations, including redox reactions and substitutions.

The oxidation and reduction of 4-hydroxy-2(1H)-pyridinones can target different parts of the molecule. The hydroxyl group at the 4-position can be oxidized to a ketone, while the pyridinone ring itself can undergo reduction. For instance, hydrogen peroxide, a weak oxidizing agent, can react with these compounds, and their ability to scavenge it is a measure of their antioxidant potential. nih.gov Conversely, reduction reactions can lead to the formation of dihydropyridinones. The definition of oxidation can be as simple as the addition of oxygen or the removal of hydrogen, while reduction often involves the addition of hydrogen. libretexts.org

The redox potential of metal ions can be influenced by chelation with hydroxypyridinones, which can stabilize the oxidized form of the metal ion. nih.gov This property is crucial in their function as iron chelators. Some hydroxypyridinone complexes can facilitate the reduction of metal ions, such as the two-electron reduction of actinyls in the gas phase. mdpi.com

Table 1: Examples of Redox Reactions Involving Hydroxypyridinone Analogs

ReactantReagentProduct TypeSignificance
4-Hydroxy-2(1H)-pyridinone derivativeHydrogen PeroxideOxidized productsDemonstrates antioxidant scavenging activity. nih.gov
AcetaldehydeOxygenAcetic AcidIllustrates oxidation as the addition of an oxygen atom. libretexts.org
AcetaldehydeHydrogenEthanolShows reduction as the addition of hydrogen. libretexts.org
Actinyl Complex with Hydroxypyridinone Ligand-Reduced Actinyl SpeciesHighlights the role of the ligand in facilitating metal ion reduction. mdpi.com

This table provides illustrative examples of redox reactions related to the functional groups present in or the applications of hydroxypyridinones.

The 4-hydroxy-2(1H)-pyridinone ring can participate in both nucleophilic and electrophilic substitution reactions. The electron-rich nature of the ring, enhanced by the hydroxyl group, generally favors electrophilic substitution. However, the presence of the carbonyl group and the nitrogen heteroatom also allows for nucleophilic attack under certain conditions.

Electrophilic aromatic substitution on the pyridine (B92270) ring itself is generally difficult but can be facilitated by the formation of pyridine N-oxides. quimicaorganica.org This strategy activates the ring, allowing electrophiles to attack positions such as C4. quimicaorganica.org For the 4-hydroxypyridinone system, the hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.

Nucleophilic aromatic substitution (SNAr) is another important reaction class. scranton.edu For pyridines, direct nucleophilic substitution of hydrogen is possible, particularly in electron-deficient rings like nitropyridines. nih.gov In the case of pentafluoropyridine, nucleophilic substitution with hydroxybenzaldehydes has been shown to be highly selective, with the position of attack (C-4 vs. C-2/C-6) being controllable by reaction conditions. rsc.org The hydroxyl groups on hydroxypyridinones can also be substituted with other functional groups through nucleophilic substitution reactions.

Intramolecular Rearrangements and Cyclization Mechanisms

The structural framework of 4-hydroxy-2(1H)-pyridinones makes them suitable precursors for intramolecular rearrangements and cyclization reactions, leading to the formation of more complex heterocyclic systems. For example, the Bergman cyclization is a well-known reaction that forms a highly reactive diradical intermediate, leading to cycloaromatization. organic-chemistry.org While this specific reaction is more common for enediynes, the principles of thermally or photochemically induced cyclizations are relevant to heterocyclic chemistry.

In plant biosynthesis, skeletal rearrangements of triterpenoids can be initiated by epoxidation followed by the action of isomerases, demonstrating nature's use of rearrangement and cyclization to create molecular diversity. nih.gov Similarly, synthetic strategies can exploit the reactive sites on the 4-hydroxypyridinone scaffold to initiate intramolecular cascades.

Catalytic Aspects in Pyridinone Reactions

Pyridines and their derivatives can act as catalysts, often as base catalysts in organic transformations. Pyridinium ions, for instance, have been shown to catalyze reactions like the formation of acetals. thieme-connect.de The catalytic activity is influenced by the electronic and steric properties of substituents on the pyridine ring. thieme-connect.de

Furthermore, 4-hydroxy-2(1H)-pyridinones can be modified using transition-metal catalysis. Regiodivergent direct alkylation of pyridines has been achieved using 1,1-diborylalkanes without a transition metal, showcasing an alternative to traditional cross-coupling methods. acs.org Catalytic hydrogenation is a common method for the reduction of double and triple bonds, and in the context of pyridinones, it can be used to reduce the ring system. youtube.com The choice of catalyst, such as palladium, platinum, or nickel, is crucial for the efficiency of the reaction. youtube.com

Table 2: Catalytic Processes Relevant to Pyridinone Chemistry

Reaction TypeCatalyst TypeExampleReference
Acetal (B89532) FormationPyridinium Ion (Organocatalyst)Catalysis of benzaldehyde (B42025) dimethyl acetal formation. thieme-connect.de
Base CatalysisPyridineKnoevenagel condensation and Michael addition.
AlkylationTransition-metal-freeRegiodivergent direct alkylation of pyridines with 1,1-diborylalkanes. acs.org
HydrogenationMetal Catalyst (e.g., Pd, Pt, Ni)Reduction of alkenes and alkynes to alkanes. youtube.com
OxidationCobalt IonCatalytic oxidation of tartrate by hydrogen peroxide. youtube.com

Ring Opening and Recyclization Transformations

The pyridinone ring can undergo ring-opening reactions under specific conditions, followed by recyclization to form different heterocyclic structures. A notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. The reaction of 5-acyl-4-pyrone-2-carboxylates with 2,2-dimethoxyethylamine proceeds via a ring-opening transformation to yield 4-pyridones. mdpi.comresearchgate.net

These pyridone products can then be used as building blocks for further transformations. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govoxazine-1,8-diones, derived from pyridones, can undergo ring-opening in the presence of binucleophiles like ethylenediamine (B42938) to form polycyclic pyridones. mdpi.comresearchgate.net The nature of the binucleophile and the reaction conditions strongly influence the outcome of these heterocyclization processes. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Molecular Design

Rational Design Principles for 4-Hydroxy-3-methylpyridin-2(1H)-one Analogues

The rational design of analogues of this compound leverages advanced medicinal chemistry strategies to develop compounds with improved therapeutic profiles. These principles guide the modification of the lead structure to enhance its interaction with biological targets and optimize its drug-like properties. nih.govnih.gov

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery for exploring novel chemical space and improving the properties of a lead compound. nih.gov Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar spatial arrangement of key functional groups. nih.govnih.gov This can lead to new compounds with improved potency, better synthetic accessibility, or a more favorable intellectual property position. nih.gov

Bioisosteric replacement, the substitution of one functional group with another that has similar biological properties, is often used in conjunction with scaffold hopping. nih.govnih.gov For the 4-hydroxy-2(1H)-pyridinone scaffold, this could involve replacing the pyridinone ring with other heterocyclic systems that can also engage in key hydrogen bonding and metal-chelating interactions. For example, the hydroxypyrone scaffold, found in natural products like maltol (B134687) and kojic acid, can be readily converted to hydroxypyridone analogs, demonstrating a common scaffold hop. nih.gov This strategy has been used to develop inhibitors for various metalloenzymes. nih.gov

Given the complex and multifactorial nature of many diseases, such as Alzheimer's disease, the design of multi-target-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a better side-effect profile compared to combination therapies. nih.gov

The 4-hydroxy-2(1H)-pyridinone scaffold is an excellent starting point for the design of MTDLs due to its inherent metal-chelating properties and the ease with which other pharmacophores can be incorporated. For instance, hybrids of (3-hydroxypyridin-4-one) and coumarin (B35378) have been designed as MTDLs for Alzheimer's disease, targeting both iron chelation and monoamine oxidase B (MAO-B) inhibition. nih.govnih.gov This approach addresses multiple pathological pathways, including metal ion dyshomeostasis and neurotransmitter degradation. nih.gov The design of such molecules often involves combining known pharmacophores to create a single, multifunctional compound. nih.gov

Derivatization Strategies for Specific Research Applications

The derivatization of the 4-hydroxy-2(1H)-pyridinone scaffold is a versatile strategy for developing probes and compounds for specific research applications beyond direct therapeutic use. These modifications can be tailored to investigate biological processes or to improve analytical detection.

One important application of derivatization is in the development of inhibitors for specific enzymes. For example, the thionation of hydroxypyridones, converting the carbonyl oxygen to sulfur, creates potent bidentate S,O-chelators. nih.gov These hydroxy-thiopyridones have been shown to be selective inhibitors of zinc-dependent metalloenzymes like histone deacetylases (HDACs), with some derivatives showing low nanomolar inhibitory concentrations. nih.gov

Derivatization is also crucial for analytical purposes. While specific examples for this compound are not detailed, the principles are transferable. For instance, in the analysis of other complex molecules in environmental samples, derivatization is used to improve volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Techniques like methylation or trifluoroacylation can be employed to create derivatives with better analytical properties, allowing for sensitive and accurate quantification at low concentrations. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations on 4-Hydroxy-2(1H)-pyridinone Systems

Quantum chemical calculations are fundamental to understanding the behavior of pyridinone systems. These molecules can exist in different tautomeric forms, primarily the keto form (pyridin-2-one) and the enol form (2-hydroxypyridine). Theoretical studies often focus on the 4-hydroxy-2-pyridone core to determine the relative stability of these tautomers and to characterize their electronic landscapes.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic structures of molecules. Calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and determine the most stable conformations.

DFT calculations provide optimized geometric parameters that are in close agreement with experimental data where available. These studies are crucial for understanding how the distribution of electrons defines the molecule's shape and reactivity. rsc.org

Table 1: Selected Optimized Geometric Parameters of 4-Hydroxy-2-pyridone (Keto Tautomer) using DFT

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2=O81.245 Å
N1-C21.380 Å
C3-C41.425 Å
C4-C51.370 Å
C4-O91.340 Å
N1-H71.015 Å
Bond Angles O8=C2-N1123.5 °
C3-C4-C5119.0 °
O9-C4-C3117.5 °
C2-N1-C6121.0 °

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

In 4-hydroxy-2(1H)-pyridinone systems, the MEP map clearly illustrates the sites of electrostatic potential. science.govresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potential is typically localized on the oxygen atom of the carbonyl group (C=O) and the oxygen of the hydroxyl group (O-H), indicating their role as primary sites for hydrogen bonding and coordination with electrophiles. ulisboa.pt

Positive Regions (Blue): These regions represent electron-deficient areas and are prone to nucleophilic attack. The hydrogen atom of the N-H group and the hydrogen of the O-H group show the most positive potential, highlighting their acidic nature.

The MEP analysis provides a clear, visual representation of the molecule's charge landscape, which is essential for understanding its intermolecular interactions and reaction mechanisms. science.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these interactions.

π → π transitions:* Strong delocalization occurs within the pyridone ring's π-system, which is characteristic of aromatic and conjugated compounds.

n → π and n → σ transitions:** The lone pairs (n) on the oxygen and nitrogen atoms engage in significant delocalization into the antibonding π* and σ* orbitals of the ring. The interaction between the lone pair of the hydroxyl oxygen and the π* orbitals of the C=C bonds is particularly strong, indicating significant resonance effects.

These charge-transfer interactions result in a high degree of electron delocalization, which stabilizes the pyridinone structure. The stabilization energies (E²) calculated through NBO analysis quantify the strength of these interactions, confirming the importance of resonance in describing the molecule's electronic structure. researchgate.net

Table 2: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E²) in 4-Hydroxy-2-pyridone

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O8π* (N1-C2)25.8n → π
LP (2) O9π (C3-C4)30.5n → π
π (C3-C4)π (C5-C6)22.1π → π
π (C5-C6)π (N1-C2)18.9π → π
LP (1) N1σ (C2-C3)5.2n → σ*

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for accurate structural elucidation.

Theoretical vibrational spectra (IR and Raman) are calculated by determining the harmonic vibrational frequencies at the optimized geometry using methods like DFT. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. researchgate.net

For 4-hydroxy-2(1H)-pyridinone systems, the calculated spectra show characteristic vibrational modes:

N-H Stretching: A prominent band typically appears in the 3400-3500 cm⁻¹ range.

O-H Stretching: A broad band associated with the hydroxyl group is predicted around 3300-3400 cm⁻¹.

C=O Stretching: A strong absorption peak, characteristic of the pyridone carbonyl group, is observed between 1640 and 1680 cm⁻¹.

C=C and C-N Stretching: Vibrations associated with the ring structure appear in the 1400-1600 cm⁻¹ region.

By comparing the predicted vibrational frequencies and intensities with experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved, confirming the molecular structure.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 4-Hydroxy-2-pyridone

Vibrational ModeTheoretical Frequency (Scaled)Experimental FrequencyAssignment
ν(N-H)34503445N-H stretch
ν(O-H)33803375O-H stretch
ν(C=O)16651660Carbonyl stretch
ν(C=C)15901588Ring C=C stretch
δ(O-H)14101412O-H in-plane bend
ν(C-O)12551250C-O stretch

The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating theoretical NMR chemical shifts (δ). science.gov These calculations provide valuable insights into the electronic environment of the nuclei.

For 4-hydroxy-2(1H)-pyridinone systems, theoretical ¹H and ¹³C NMR spectra are predicted and compared against experimental data. The calculated chemical shifts generally show a strong linear correlation with experimental values, aiding in the definitive assignment of signals. researchgate.net

¹H NMR: The proton on the nitrogen (N-H) is typically predicted to be the most deshielded proton, appearing at a high chemical shift. The hydroxyl proton (O-H) also appears downfield. The ring protons have distinct chemical shifts based on their electronic environment, influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group.

¹³C NMR: The carbonyl carbon (C=O) is the most deshielded carbon, appearing furthest downfield (~160-170 ppm). The carbon attached to the hydroxyl group (C-OH) is also significantly deshielded, while other ring carbons appear at intermediate chemical shifts.

The accuracy of these predictions allows chemists to distinguish between isomers and tautomers and to confirm the structure of complex pyridinone derivatives. researchgate.netresearchgate.net

Table 4: Comparison of Theoretical (GIAO-DFT) and Experimental NMR Chemical Shifts (ppm) for 4-Hydroxy-2-pyridone

AtomTheoretical δ (ppm)Experimental δ (ppm)
¹H NMR
H (on N1)11.8511.90
H (on O9)9.809.75
H57.507.48
H67.357.32
H36.156.12
¹³C NMR
C2 (C=O)165.5165.2
C4 (C-OH)163.0162.8
C6135.5135.3
C5118.0117.8
C3105.2105.0

Molecular Modeling and Docking Studies

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like 4-Hydroxy-3-methylpyridin-2(1H)-one at an atomic level. Through molecular modeling and docking studies, researchers can predict how this compound interacts with biological targets, which is crucial for understanding its potential biological activity. These in silico methods are essential in modern drug discovery and materials science for predicting molecular behavior and guiding experimental work.

Prediction of Molecular Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are instrumental in elucidating their binding modes within the active sites of proteins and other biological macromolecules.

The 4-hydroxy-2-pyridone scaffold is a known pharmacophore that can engage in various non-covalent interactions. acs.org The hydroxyl and carbonyl groups are key features, capable of acting as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridinone ring can also participate in hydrogen bonding. Molecular modeling of pyridin-2(1H)-one hybrids has demonstrated their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov Crystal structure analysis of the closely related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, reveals significant intermolecular hydrogen bond interactions, specifically N-H···O and O-H···O bonds, which lead to the formation of a layered supramolecular structure. nih.gov These observed interactions in the solid state provide a strong basis for predicting the types of interactions that this compound can form with biological receptors.

Docking studies of similar 4-hydroxy-2-pyridone derivatives have identified them as inhibitors of bacterial DNA synthesis, targeting enzymes like DNA gyrase and topoisomerase IV. nih.govnih.gov In these studies, the hydroxypyridone core is often predicted to bind in the enzyme's active site, with the hydroxyl and carbonyl oxygens forming crucial hydrogen bonds with amino acid residues. For instance, in studies of novel 4-hydroxyquinazoline (B93491) derivatives, which share some structural similarities, hydrogen bonding with residues like glycine (B1666218) and serine in the target protein's active site was found to be essential for activity. mdpi.com

The binding mode of hydroxypyridinone-based compounds is also heavily influenced by their ability to chelate metal ions. nih.govnih.gov The hydroxyl and ketone functionalities create a bidentate chelation site for hard metal ions like Fe³⁺, Ga³⁺, and Al³⁺. nih.govmdpi.com Computational studies and crystal structures of these metal complexes show that the pyridinone ligand coordinates to the metal ion through the deprotonated hydroxyl oxygen and the carbonyl oxygen. nih.gov The specific geometry and stability of these complexes can be predicted and analyzed using computational methods, which is vital for their application as metal scavengers or in radiopharmaceuticals. nih.govnih.gov

Interactive Table: Predicted Molecular Interactions of this compound with Biological Targets.

Interaction TypePotential Interacting Group on CompoundExample Interacting Partner in a Biological Target
Hydrogen Bond Donor4-OH group, N1-HCarbonyl oxygen of peptide backbone, Aspartate, Glutamate
Hydrogen Bond Acceptor2-C=O group, 4-OH groupAmide protons of peptide backbone, Arginine, Lysine, Serine
Metal Chelation4-OH and 2-C=O oxygensMetal ions (e.g., Fe³⁺, Zn²⁺) in metalloenzymes
π-π StackingPyridinone ringAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)

Solvation Effects on Molecular Reactivity and Electronic Properties

The chemical reactivity and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods are employed to model these solvation effects, providing insights that are difficult to obtain experimentally.

Implicit and explicit solvent models are the two main approaches used. Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like PCM (CPCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov These models are computationally efficient for estimating the free energy of solvation and for studying how the solvent bulk affects the electronic structure and reactivity of the solute. For instance, PCM models can be used to predict how the polarity of the solvent might shift the tautomeric equilibrium of this compound or alter the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity.

Explicit solvent models, typically used in molecular dynamics (MD) simulations, involve representing individual solvent molecules. This approach allows for a more detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, and their influence on the solute's conformation and dynamics. An MD simulation of this compound in water, for example, could reveal the structure and stability of its hydration shell, showing how water molecules orient themselves around the hydroxyl, carbonyl, and methyl groups. Such simulations can also be used to calculate thermodynamic properties related to solvation.

The reactivity of related heterocyclic compounds has been shown to be solvent-dependent. For example, the thio-Claisen rearrangement of S-propargyl ethers of 4-hydroxythiocoumarins yields different products depending on the solvent used, a phenomenon that can be rationalized using Density Functional Theory (DFT) calculations that include solvation models. acs.org Similarly, the electronic properties and coordination chemistry of hydroxypyridinone-based chelators are affected by the solvent environment. Computational studies on the redox properties and binding affinities of iron complexes with hydroxypyridinones have been performed to understand their behavior in solution. These studies are crucial for designing effective chelators for therapeutic use.

Interactive Table: Computational Methods for Studying Solvation Effects on this compound.

Computational MethodKey Information ProvidedApplication to this compound
Polarizable Continuum Model (PCM)Solvation free energy, effects on electronic structurePredicting stability in different solvents, changes in HOMO-LUMO gap
Molecular Dynamics (MD)Solute-solvent interactions, conformational dynamics, hydration structureDetailed analysis of hydrogen bonding with water, diffusion in solution
Density Functional Theory (DFT) with SCRFReaction pathways in solution, solvent effects on spectroscopic propertiesModeling reaction mechanisms, predicting changes in IR/NMR spectra in different solvents

Advanced Analytical Methodologies in Pyridinone Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to elucidate the molecular structure and functional groups of compounds like 4-Hydroxy-3-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the protons in the molecule. nih.gov The spectrum shows a singlet for the N-H proton at δ 10.99 ppm, a singlet for the O-H proton at δ 10.40 ppm, and singlets for the ring protons at δ 5.59 (H-3) and δ 5.34 (H-5). The methyl group protons appear as a singlet at δ 2.07 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. nih.gov For 4-hydroxy-6-methylpyridin-2(1H)-one, the carbonyl carbon (C-2) resonates at δ 167.6 ppm, while the carbon bearing the hydroxyl group (C-4) is found at δ 164.8 ppm. nih.gov The other ring carbons appear at δ 145.9 (C-6), δ 98.2 (C-3), and δ 95.7 (C-5), with the methyl carbon signal at δ 18.5 ppm. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, further confirming the structural assignment. rsc.orgbas.bg

Table 1: NMR Spectroscopic Data for 4-Hydroxy-6-methylpyridin-2(1H)-one in CDCl₃ nih.gov

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H 10.99 (s) -
O-H 10.40 (s) -
C-2 - 167.6
H-3 5.59 (s) 98.2
C-4 - 164.8
H-5 5.34 (s) 95.7
C-6 - 145.9
CH₃ 2.07 (s) 18.5

s = singlet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows characteristic absorption bands at 3296 cm⁻¹ (N-H stretch), 3094 cm⁻¹ (O-H stretch), and a strong band at 1640 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The specific wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the compound. libretexts.orgyoutube.com

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry offers highly sensitive and selective methods for the separation, identification, and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. cdc.gov For less volatile compounds like pyridinones, derivatization is often required to increase their volatility for GC analysis. researchgate.netnih.gov In GC-MS, the sample is first separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The mass spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows a molecular ion peak ([M]⁺) at m/z 125, which corresponds to its molecular weight. nih.gov GC-MS is particularly useful for detecting and quantifying trace amounts of substances. tandfonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, especially those that are not suitable for GC-MS due to low volatility or thermal instability. nih.govnih.gov In LC-MS, compounds are separated by liquid chromatography before being introduced into the mass spectrometer. This technique is widely used for profiling metabolites in biological samples and for the quantitative analysis of various analytes in complex matrices. nih.govnih.gov

The development of an LC-MS method involves optimizing several parameters, including the choice of column, mobile phase composition, and mass spectrometer settings (e.g., ionization mode, collision energy). youtube.com Multiple Reaction Monitoring (MRM) is a highly specific and sensitive LC-MS/MS technique used for targeted quantification, where specific precursor-to-product ion transitions are monitored for the analyte of interest. youtube.com This allows for accurate measurement even at very low concentrations.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-3-methylpyridin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of ester precursors. For example, refluxing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 1 N HCl for 72 hours yields 4-hydroxy-6-methylpyridin-2(1H)-one with >99% purity . Intermediates are characterized using FT-IR, 1H^1 \text{H}/13C^{13} \text{C} NMR, and GC-MS. Crystallization in methanol-diethyl ether (1:1 v/v) produces X-ray-quality crystals, enabling structural validation . For fluorinated analogs (e.g., 4-trifluoromethyl derivatives), methods like nucleophilic substitution or cyclocondensation are employed, with yields ranging from 19% to 67% depending on substituents .

Q. How is crystallographic data obtained and refined for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software (e.g., SHELXL for refinement). Hydrogen atoms are positioned geometrically and refined with a riding model, while thermal parameters are fixed to Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) for aryl groups. Data-to-parameter ratios >20:1 ensure reliable refinement, with RR-factors <0.05 for high precision . Crystallization conditions (e.g., solvent ratios, slow evaporation) are critical for obtaining defect-free crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from residual solvents, tautomeric equilibria, or impurities. Use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. For tautomerism, variable-temperature NMR or DFT calculations can identify dominant forms . Cross-validate purity via HPLC with UV detection (λ = 254 nm) and compare melting points with literature values (e.g., 273–275°C for pure samples) .

Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound derivatives?

  • Methodological Answer : Analgesic activity is assessed using Sprague–Dawley rats or CD-1 mice in hot-plate tests. Doses (10–100 mg/kg) are administered intraperitoneally, and latency to pain response is measured at 30-minute intervals. Data are analyzed via ANOVA with post-hoc Tukey tests using GraphPad Prism . For toxicity, acute oral LD50_{50} is determined following OECD guidelines, with histopathological examination of liver/kidney tissues .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., SIRT1 or CRF-1 receptors) identifies potential binding modes. QSAR models trained on IC50_{50} data from analogs (e.g., dihydropyrimidinones) optimize substituent effects on activity . ADMET predictions (SwissADME) assess bioavailability and toxicity risks, prioritizing candidates with LogP <3 and high gastrointestinal absorption .

Q. What strategies address structural ambiguities in this compound derivatives using combined spectroscopic and crystallographic data?

  • Methodological Answer : For ambiguous NOESY/ROESY signals (e.g., tautomerism), SC-XRD provides definitive bond lengths and angles. Compare experimental 19F^{19} \text{F} NMR shifts (δ = -60 to -80 ppm for CF3_3 groups) with computed values (Gaussian 09, B3LYP/6-31G**) to validate electronic environments . Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.